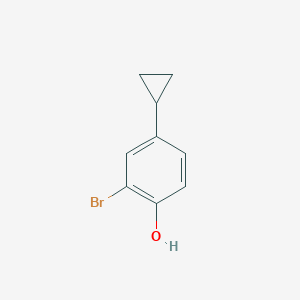

2-Bromo-4-cyclopropylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-cyclopropylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6,11H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZSEVSIMJIQNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches to 2-Bromo-4-cyclopropylphenol

Direct synthesis approaches involve the introduction of a bromine atom onto the 4-cyclopropylphenol (B82610) backbone. The key challenge in this approach is achieving regioselectivity, specifically targeting the position ortho to the hydroxyl group.

Regioselective Bromination Strategies of Cyclopropylphenols

The hydroxyl group of a phenol (B47542) is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. youtube.comlibretexts.orgbyjus.com Given that the para-position in 4-cyclopropylphenol is already occupied, electrophilic bromination is anticipated to occur at one of the ortho-positions.

Electrophilic aromatic bromination is a cornerstone of arene functionalization. For 4-cyclopropylphenol, the goal is to introduce a single bromine atom at the C2 position. A common reagent for this transformation is N-bromosuccinimide (NBS), which offers a milder alternative to elemental bromine and can enhance regioselectivity. nih.govorganic-chemistry.org

The reaction mechanism involves the generation of an electrophilic bromine species, which is then attacked by the electron-rich phenol ring. The hydroxyl group strongly activates the ortho and para positions. With the para position blocked by the cyclopropyl (B3062369) group, the electrophilic attack is directed to the ortho position. youtube.com The subsequent loss of a proton restores the aromaticity of the ring, yielding this compound. The choice of solvent and the potential use of a catalyst can influence the reaction's efficiency and selectivity. For instance, the use of methanol (B129727) as a solvent in the presence of a catalytic amount of para-toluenesulfonic acid (pTsOH) has been shown to promote selective ortho-bromination of para-substituted phenols with NBS. nih.gov

Table 1: Representative Conditions for Electrophilic Bromination of 4-substituted Phenols Note: The following data is representative of typical conditions for the ortho-bromination of para-substituted phenols and may be adapted for 4-cyclopropylphenol.

| Brominating Agent | Catalyst/Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| N-Bromosuccinimide | p-TsOH / Methanol | Room Temperature | >86 | nih.gov |

| N-Bromosuccinimide | Acetonitrile (B52724) | 0 - 60 | High | nih.gov |

| PIDA/AlBr₃ | Dichloromethane | Room Temperature | Moderate | nih.gov |

Oxidant-Mediated Bromination

Oxidant-mediated bromination, often referred to as oxidative bromination, provides an alternative to traditional electrophilic methods. A prominent example is the use of a hydrogen peroxide (H₂O₂) and hydrogen bromide (HBr) system. researchgate.netnih.govmdma.chrsc.orgresearchgate.net This method generates electrophilic bromine in situ, reducing the handling of hazardous elemental bromine.

In this process, hydrogen peroxide oxidizes bromide ions from HBr to form an electrophilic bromine species. This species then reacts with the activated phenol ring in a similar fashion to the electrophilic substitution mechanism described previously. For para-substituted phenols, this method has been shown to be effective for regioselective ortho-bromination. researchgate.net The reaction conditions, such as temperature and the stoichiometry of the reagents, can be adjusted to optimize the yield of the desired monobrominated product and minimize the formation of dibrominated byproducts.

Table 2: Representative Conditions for Oxidant-Mediated Bromination Note: The following data is based on general procedures for the oxidative bromination of phenols and serves as a guideline.

| Oxidant System | Solvent | Temperature (°C) | Key Features | Reference |

| H₂O₂ / HBr | Water or Acetonitrile | Room Temperature - 70 | "Green" approach, in situ generation of bromine | researchgate.netnih.gov |

Cyclopropylation Reactions on Bromophenol Scaffolds

An alternative synthetic strategy involves the formation of the cyclopropyl group on a pre-existing bromophenol molecule. This approach can be particularly useful if the required bromophenol starting material is readily available.

This method would theoretically start with a 2-bromo-4-vinylphenol intermediate. The vinyl group can then be converted into a cyclopropane (B1198618) ring. A well-established method for this transformation is the Simmons-Smith reaction, which typically employs diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). organicreactions.orgwikipedia.orgnih.govorganicchemistrytutor.comorganic-chemistry.org

The Simmons-Smith reaction proceeds through the formation of an organozinc carbenoid, which then adds to the double bond of the vinyl group in a concerted, stereospecific manner to form the cyclopropane ring. wikipedia.org A key consideration for this route is the potential for side reactions due to the presence of the acidic phenolic hydroxyl group. Protection of the hydroxyl group, for instance as a methyl ether, might be necessary before the cyclopropanation step, followed by a subsequent deprotection to yield the final product.

Modern synthetic chemistry offers powerful cross-coupling reactions for the formation of carbon-carbon bonds. Palladium-catalyzed reactions, in particular the Suzuki-Miyaura coupling, are well-suited for the synthesis of arylcyclopropanes. organic-chemistry.orgorganic-chemistry.orgnih.govacs.org This approach would typically involve the reaction of a di-brominated phenol, such as 2,4-dibromophenol, with a cyclopropylating agent.

A common cyclopropylating agent for Suzuki-Miyaura reactions is potassium cyclopropyltrifluoroborate. nih.govnih.gov The reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) ligand, in the presence of a base. The challenge in this approach lies in achieving selective coupling at the C4 position of 2,4-dibromophenol, as the reactivity of the two bromine atoms can be different. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be carefully optimized to favor the formation of this compound.

Table 3: Representative Components for Palladium-Catalyzed Cyclopropylation Note: This table outlines typical components used in Suzuki-Miyaura cross-coupling reactions for the formation of arylcyclopropanes.

| Component | Examples | Purpose | Reference |

| Aryl Halide | 2,4-Dibromophenol | Bromophenol scaffold | N/A |

| Cyclopropylating Agent | Potassium cyclopropyltrifluoroborate, Cyclopropylboronic acid | Source of cyclopropyl group | organic-chemistry.orgnih.govnih.gov |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyzes the cross-coupling | organic-chemistry.orgorganic-chemistry.org |

| Ligand | SPhos, XPhos, PPh₃ | Stabilizes and activates the catalyst | nih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Promotes transmetalation | organic-chemistry.orgnih.gov |

| Solvent | Toluene/Water, THF/Water | Reaction medium | organic-chemistry.org |

Precursor Synthesis and Functional Group Transformations

The initial stages in the synthesis of this compound focus on the creation of essential building blocks, which involves the selective bromination of phenolic rings and the management of the reactive hydroxyl group.

The synthesis of brominated phenolic intermediates is a foundational step. The direct bromination of 4-substituted phenols is a common strategy to introduce a bromine atom at the ortho position. Various brominating agents and reaction conditions can be employed to achieve this transformation with high selectivity. For instance, the bromination of 4-methyl phenol can be carried out using agents like bromine or N-Bromosuccinimide (NBS) in a suitable solvent and in the absence of light to favor the desired isomer. chemicalbook.comquickcompany.in The choice of solvent, such as carbon disulfide or acetonitrile, and the reaction temperature are critical parameters to control the regioselectivity and minimize the formation of di-brominated byproducts. chemicalbook.comorgsyn.org

A general procedure for the ortho-bromination of a para-substituted phenol involves dissolving the phenol in a solvent, followed by the controlled addition of the brominating agent at a specific temperature. chemicalbook.comorgsyn.org For example, the reaction of 4-(Methylsulfonyl)phenol with NBS in acetonitrile at low temperatures (-20 °C) can selectively yield the 2-bromo derivative. chemicalbook.com

Table 1: Selected Methods for the Synthesis of Brominated Phenolic Intermediates

| Starting Phenol | Brominating Agent | Solvent | Key Conditions | Primary Product | Reference |

|---|---|---|---|---|---|

| Phenol | Bromine (Br₂) | Carbon Disulfide (CS₂) | Cooling below +5°C | p-Bromophenol | orgsyn.org |

| 4-Methyl Phenol (p-Cresol) | Bromine (Br₂) | Methylene Dichloride | -15 to 30°C, continuous process | 2-Bromo-4-methylphenol | google.com |

| 4-(Methylsulfonyl)phenol | N-Bromosuccinimide (NBS) | Acetonitrile | -20°C, Triflic Acid | 2-Bromo-4-(methylsulfonyl)phenol | chemicalbook.com |

| 4-Chlorophenol | N-Bromosuccinimide (NBS) | Acetonitrile | Room temperature, H₂SO₄ | 2-Bromo-4-chlorophenol | chemicalbook.com |

In multi-step syntheses, the phenolic hydroxyl group is often protected to prevent it from interfering with subsequent reactions, such as metal-catalyzed couplings or organometallic additions. google.comnih.gov The choice of protecting group is crucial and depends on its stability under the planned reaction conditions and the ease of its removal in the final steps.

Common strategies for protecting the phenolic hydroxyl group include its conversion to an ether or a silyl (B83357) ether. google.comrhhz.net For instance, the reaction of a phenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) yields a TBDMS ether. This protecting group is robust under many conditions but can be readily cleaved using fluoride (B91410) ion sources. google.com Another approach is alkylation to form ethers, though deprotection can sometimes require harsher conditions. google.com The selective protection of one hydroxyl group in the presence of others can be achieved by leveraging differences in acidity or steric hindrance. nih.gov

The introduction of the cyclopropyl group can be accomplished at various stages of the synthesis. One common method is the cyclopropanation of an olefin precursor. The Simmons-Smith reaction, which utilizes a carbenoid species typically generated from diiodomethane and a zinc-copper couple or diethylzinc, is a classic method for converting an alkene into a cyclopropane. google.com For example, a precursor containing an allyl group can be subjected to Simmons-Smith conditions to form the corresponding cyclopropylmethyl derivative. google.com

Alternatively, the cyclopropyl ring can be introduced as a complete unit through coupling reactions. This often involves using organometallic reagents such as cyclopropylboronic acid or its derivatives. nih.govnih.gov These reagents can participate in various cross-coupling reactions to form a carbon-carbon bond with an aromatic ring.

Advanced Synthetic Techniques and Catalysis in Phenol Functionalization

Modern organic synthesis heavily relies on transition metal-catalyzed reactions to efficiently form carbon-carbon and carbon-heteroatom bonds. thermofisher.commdpi.com These methods offer high functional group tolerance and catalytic efficiency, making them indispensable for the synthesis of complex molecules like this compound.

Brominated aromatic compounds are excellent substrates for a wide array of metal-catalyzed cross-coupling reactions. wikipedia.org Palladium-catalyzed reactions, in particular, have been extensively developed for this purpose. thermofisher.com The general mechanism for many of these reactions involves the oxidative addition of the aryl bromide to a low-valent metal center, followed by transmetalation with an organometallic coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. wikipedia.org

The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed cross-coupling reactions for forming C(sp²)-C(sp³) or C(sp²)-C(sp²) bonds. dntb.gov.uaresearchgate.net It typically involves the reaction of an organoboron compound (like a boronic acid or its ester/salt) with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.com

In the context of synthesizing 4-cyclopropylphenols, the Suzuki-Miyaura reaction provides a powerful method for coupling a brominated phenol (or its protected form) with a cyclopropylboron reagent. nih.gov The use of potassium cyclopropyltrifluoroborate, a stable and easily handled solid, is particularly advantageous. nih.govorganic-chemistry.org Research has demonstrated the successful coupling of various aryl electrophiles, including phenol derivatives like aryl mesylates, with potassium cyclopropyltrifluoroborate. nih.gov These reactions often employ palladium acetate (B1210297) (Pd(OAc)₂) as the catalyst precursor in combination with specialized phosphine ligands like RuPhos or SPhos, which promote high catalytic activity. nih.govnih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Cyclopropanation of Aromatic Electrophiles

| Aromatic Electrophile | Boron Reagent | Catalyst | Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Naphthalen-1-yl methanesulfonate | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH/H₂O | 87% | nih.gov |

| 4-Methoxyphenyl methanesulfonate | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH/H₂O | 96% | nih.gov |

| Methyl 3-bromothiophene-2-carboxylate | Cyclopropylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 93% | nih.gov |

| Various Aryl Chlorides | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Moderate to Excellent | organic-chemistry.org |

This methodology allows for the direct installation of the cyclopropyl group onto the phenolic backbone, representing an efficient and advanced route toward the target compound, this compound.

Metal-Catalyzed Cross-Coupling Reactions for Brominated Aromatics

Heck and Sonogashira Coupling Adaptations

The presence of a bromine atom on the aromatic ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the extension and diversification of the molecular structure.

The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes. wikipedia.orglibretexts.org For a substrate like this compound, this reaction would involve a palladium catalyst, often in conjunction with a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions and is highly effective for creating arylalkyne structures. wikipedia.org Adaptations for this specific substrate would involve selecting a suitable palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper source like CuI, and a base such as triethylamine (B128534) or diisopropylamine (B44863) in a solvent like THF or DMF. Copper-free Sonogashira protocols have also been developed, offering advantages in certain contexts to avoid issues related to copper toxicity or side reactions. nih.gov

The Heck reaction , another palladium-catalyzed process, couples the aryl bromide with an alkene. This method allows for the introduction of vinyl groups onto the phenol ring. The efficiency of the Heck reaction depends on factors like the choice of palladium catalyst, base, and solvent. For electron-rich bromophenols, specific ligand systems may be required to achieve high yields and selectivity. Research into thermoresponsive polymer micelles has shown that both Heck and Sonogashira reactions can be performed efficiently in aqueous media, enhancing the environmental friendliness of the process. nih.gov

Below is a table summarizing typical conditions for these coupling reactions as adapted for an aryl bromide substrate.

| Reaction | Catalyst System | Base | Solvent | Typical Temperature | Coupling Partner |

|---|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Triethylamine (TEA) | THF / DMF | Room Temp. to 60°C | Terminal Alkyne |

| Copper-Free Sonogashira | Pd(OAc)₂ / Ligand (e.g., XPhos) | Cs₂CO₃ or K₂CO₃ | Toluene / Dioxane | 80-110°C | Terminal Alkyne |

| Heck Coupling | Pd(OAc)₂ / P(o-tolyl)₃ | Triethylamine (TEA) | DMF / Acetonitrile | 80-120°C | Alkene (e.g., Styrene) |

Stereochemical Control and Asymmetric Synthesis Relevant to Cyclopropyl Groups

The cyclopropane ring is a key structural motif found in many natural products and pharmacologically active compounds. researchgate.netnih.gov The stereochemistry of substituted cyclopropanes can significantly influence their biological activity. Therefore, developing methods for the stereocontrolled and asymmetric synthesis of the cyclopropyl group is of high importance.

Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule. nih.gov For a molecule containing a cyclopropyl group, this involves controlling the spatial arrangement of the substituents on the three-membered ring. Several powerful strategies exist for achieving this:

Asymmetric Cyclopropanation: This is a direct approach where a prochiral alkene is converted into a chiral cyclopropane. The Simmons-Smith reaction, which uses a zinc carbenoid, is a classic method that can be rendered asymmetric by using chiral ligands or auxiliaries. nih.gov Other methods involve the decomposition of diazo compounds catalyzed by transition metals (e.g., rhodium, copper, iron) complexed with chiral ligands. rsc.org Biocatalytic strategies using engineered enzymes have also emerged, offering high enantio- and diastereoselectivity for cyclopropanation reactions. nih.gov

Michael-Initiated Ring Closure (MIRC): This powerful method involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, followed by an intramolecular cyclization to form the cyclopropane ring. By using chiral catalysts, such as prolinol derivatives or phase-transfer catalysts, this process can be made highly enantioselective, yielding complex chiral cyclopropanes. rsc.org

Use of Chiral Pool: This strategy begins with a readily available enantiopure starting material from nature. Through a series of chemical transformations that preserve the initial stereochemistry, the target chiral cyclopropyl compound is synthesized.

These methods allow for the precise construction of cyclopropane rings with desired stereochemistry, which is a critical aspect in the synthesis of complex and biologically active molecules. rsc.org

Continuous Flow Synthesis and Process Optimization for Bromophenols

Continuous flow chemistry has emerged as a powerful technology in chemical manufacturing, offering significant advantages over traditional batch processing, particularly for reactions that are fast, exothermic, or involve hazardous reagents. nih.govjst.org.in The synthesis of bromophenols, which often involves the use of elemental bromine, is a prime candidate for optimization using flow chemistry.

In a continuous flow system, reagents are pumped through a network of tubes and reactors where the chemical transformation occurs. nih.gov This setup provides several key benefits:

Enhanced Safety: The small reactor volume at any given time minimizes the risk associated with handling hazardous materials like bromine and mitigates the danger of thermal runaways from exothermic reactions.

Superior Process Control: Parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to more consistent product quality and higher yields. jst.org.in

Improved Efficiency and Scalability: Flow systems can be run for extended periods, allowing for large-scale production from a small physical footprint. Scaling up is often achieved by running the system for longer or by "numbering up" (running multiple systems in parallel). jst.org.in

Process Intensification: Reactions can often be performed at higher temperatures and pressures than in batch reactors, significantly accelerating reaction rates. scispace.com

The bromination of a phenol derivative like 4-cyclopropylphenol could be optimized in a flow system by precisely controlling the stoichiometry of bromine addition and rapidly removing the heat of reaction. This can significantly reduce the formation of undesired di- or tri-brominated byproducts. The optimization process involves screening different reaction conditions, such as flow rates, temperatures, and reagent concentrations, to identify the ideal parameters for maximizing yield and selectivity.

The following table provides a conceptual comparison of parameters for a typical bromination reaction in a batch versus a continuous flow process.

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction Volume | Large (Liters to m³) | Small (Microliters to Milliliters) |

| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent due to high surface-area-to-volume ratio |

| Residence Time | Hours | Seconds to Minutes |

| Temperature Control | Potential for hot spots | Precise and uniform |

| Safety | Higher risk with hazardous reagents/exotherms | Inherently safer due to small volumes |

| Scalability | Requires larger reactors | Achieved by continuous operation or parallelization |

Reactivity and Derivatization Studies of 2 Bromo 4 Cyclopropylphenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of 2-bromo-4-cyclopropylphenol is susceptible to electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents: the hydroxyl (-OH) group, the bromine (-Br) atom, and the cyclopropyl (B3062369) group.

The hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. pressbooks.pubyoutube.comyoutube.com The bromine atom is a deactivating, yet ortho, para-directing group. libretexts.orglumenlearning.com Its deactivating nature stems from its electronegativity (inductive effect), while the lone pairs on the bromine can participate in resonance, directing incoming electrophiles to the ortho and para positions. libretexts.orglumenlearning.com The cyclopropyl group is generally considered a weak activating group and is also ortho, para-directing.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Bromo-4-cyclopropyl-6-nitrophenol |

| Halogenation | Br₂, FeBr₃ | 2,6-Dibromo-4-cyclopropylphenol |

| Sulfonation | SO₃, H₂SO₄ | 3-Bromo-5-cyclopropyl-2-hydroxybenzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 2-Bromo-4-cyclopropyl-6-alkylphenol |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | (3-Bromo-5-cyclopropyl-2-hydroxyphenyl)(alkyl)methanone |

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom on the aromatic ring can be replaced through nucleophilic substitution reactions, although this typically requires specific conditions due to the lower reactivity of aryl halides compared to alkyl halides.

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, are generally challenging for aryl halides. However, metal-mediated halogen exchange reactions can be employed. For instance, treatment with a copper(I) iodide or bromide salt could potentially facilitate the exchange of the bromine atom for iodine or chlorine, respectively, though such reactions often require high temperatures.

Formation of Organometallic Reagents

The bromine atom can be utilized to form organometallic reagents, which are valuable intermediates in organic synthesis.

Grignard Reagents: Reaction of this compound with magnesium metal in an ether solvent would be complicated by the acidic phenolic proton. Protection of the hydroxyl group, for example as a silyl (B83357) ether, would be necessary before the formation of the Grignard reagent, (2-(trimethylsilyloxy)-5-cyclopropylphenyl)magnesium bromide.

Organolithium Reagents: Similarly, the formation of an organolithium reagent via lithium-halogen exchange with an alkyllithium reagent like n-butyllithium would also require prior protection of the hydroxyl group. The resulting lithiated species would be a powerful nucleophile for the formation of new carbon-carbon bonds.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for derivatization, allowing for the synthesis of a variety of ethers and esters.

Etherification and Esterification

Etherification: The Williamson ether synthesis provides a classic method for converting the phenol (B47542) to an ether. byjus.comorganicchemistrytutor.commasterorganicchemistry.comgoogle.comyoutube.comwikipedia.orgorganic-synthesis.comyoutube.com This involves deprotonation of the hydroxyl group with a base, such as sodium hydride, to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Due to the presence of the ortho-bromo substituent, sterically hindered bases and alkyl halides might lead to lower yields. google.comgoogle.com

Esterification: Esterification can be achieved by reacting this compound with an acyl chloride or an acid anhydride in the presence of a base like pyridine or triethylamine (B128534). The steric hindrance from the ortho-bromine might influence the reaction rate. google.comgoogle.com

Table 2: Examples of Etherification and Esterification Products

| Reaction Type | Reagents | Product |

| Etherification | 1. NaH, 2. CH₃I | 1-Bromo-2-methoxy-4-cyclopropylbenzene |

| Esterification | Acetyl chloride, Pyridine | 2-Bromo-4-cyclopropylphenyl acetate (B1210297) |

Oxidation and Reduction Pathways

Oxidation: Phenols can be oxidized to quinones under specific conditions. scielo.brgoogle.comorganic-chemistry.orgresearchgate.net The oxidation of this compound with a suitable oxidizing agent, such as Fremy's salt or certain metal-based oxidants, could potentially yield 2-bromo-4-cyclopropyl-1,4-benzoquinone or other oxidized products. The presence of the bromine atom might affect the oxidation potential and the stability of the resulting quinone.

Reduction: The phenolic ring is generally resistant to reduction under standard catalytic hydrogenation conditions that would, for example, reduce a nitro group. hnu.edu.cn More forcing conditions, such as high-pressure hydrogenation with specific catalysts, would be required to reduce the aromatic ring. The bromine atom could also be susceptible to hydrodebromination under certain catalytic reduction conditions.

Transformations of the Cyclopropyl Ring

The strained three-membered ring of the cyclopropyl group is a key feature influencing the reactivity of this compound. This strain can be released through various reactions, leading to the formation of more complex structures.

The cyclopropane (B1198618) ring in aryl cyclopropanes can undergo ring-opening reactions under various conditions, including the presence of electrophiles or radicals. For instance, studies on related bromophenol derivatives containing a cyclopropyl moiety have shown that the cyclopropane ring can be opened during bromination reactions nih.gov. This suggests that electrophilic attack by bromine can lead to the cleavage of the three-membered ring, resulting in the formation of a 1,3-dihalogenated propyl chain attached to the aromatic ring.

Radical-mediated ring-opening is another potential pathway. The reaction of cyclopropane derivatives with radical initiators can lead to the formation of a ring-opened radical intermediate, which can then participate in further reactions. For example, bromine radical-mediated ring-opening of alkylidenecyclopropanes has been reported to yield 2-bromo-1,6-dienes beilstein-journals.org. While this specific substrate is different, it highlights the susceptibility of the cyclopropyl group to radical-induced transformations.

The table below summarizes potential ring-opening reactions of this compound based on analogous systems.

| Reagent/Condition | Proposed Intermediate | Potential Product |

| Br₂ | Bromonium ion intermediate | 1,3-Dibromo-1-(3-bromo-4-hydroxyphenyl)propane |

| Radical Initiator (e.g., AIBN) | Ring-opened radical | Substituted haloalkene |

The following table outlines a plausible rearrangement scenario for this compound under acidic conditions.

| Catalyst | Proposed Mechanism | Potential Product |

| Strong Acid (e.g., H₂SO₄) | Protonation followed by cyclopropylcarbinyl cation rearrangement | Isomeric phenol with a different alkyl side chain or a cyclobutanol derivative |

Annulation and Cycloaddition Reactions Facilitated by the Cyclopropyl-Bromophenol Scaffold

The cyclopropyl group can act as a three-carbon synthon in annulation and cycloaddition reactions, leading to the formation of new ring systems. The presence of the electron-donating hydroxyl group and the electron-withdrawing bromine atom on the aromatic ring can influence the reactivity of the cyclopropyl moiety in these transformations.

Research on aryl cyclopropyl ketones has demonstrated their participation in formal [3+2] cycloaddition reactions with olefins under visible light photocatalysis to form highly substituted cyclopentane rings nih.gov. This suggests that the cyclopropyl group in this compound could potentially react with suitable dienophiles or dipolarophiles to construct five-membered rings.

Furthermore, the strained nature of cyclopropenes, which could potentially be generated from the cyclopropyl group, makes them excellent partners in cycloaddition reactions researchgate.net. While the direct conversion of the cyclopropyl group to a cyclopropene is a separate synthetic challenge, it highlights the potential of this moiety in constructing cyclic systems.

The table below illustrates a potential cycloaddition reaction involving the cyclopropyl group of this compound.

| Reaction Type | Reactant | Potential Product |

| [3+2] Cycloaddition | Electron-deficient alkene | Substituted cyclopentane fused to the phenol ring |

Exploration of Novel Functional Group Interconversions

The bromine atom on the aromatic ring of this compound is a prime site for a variety of functional group interconversions, most notably through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Drawing parallels from studies on the palladium-catalyzed synthesis of cyclopropylthiophenes from bromothiophenes, it is expected that this compound can readily participate in Suzuki-Miyaura, Stille, Heck, and other similar cross-coupling reactions nih.govmdpi.comlibretexts.org. This would allow for the introduction of a wide range of substituents at the 2-position of the phenol ring, including aryl, alkyl, and vinyl groups.

The general scheme for such transformations is presented below, followed by a table summarizing potential cross-coupling reactions.

General Reaction Scheme for Palladium-Catalyzed Cross-Coupling:

| Coupling Reaction | Coupling Partner | Catalyst System | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | 2-Aryl-4-cyclopropylphenol |

| Stille | Organostannane | Pd(PPh₃)₄ | 2-Alkyl/Aryl-4-cyclopropylphenol |

| Heck | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | 2-Vinyl-4-cyclopropylphenol |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP | 2-Amino-4-cyclopropylphenol |

These transformations would provide access to a diverse library of 2-substituted-4-cyclopropylphenol derivatives, which could be valuable for various applications, including the synthesis of novel heterocyclic compounds mdpi.com.

Advanced Spectroscopic Characterization Methodologies in Chemical Research

Vibrational Spectroscopy for Molecular Dynamics and Bonding Analysis

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations, providing a characteristic "fingerprint" of the functional groups present.

The IR spectrum of 2-Bromo-4-cyclopropylphenol would exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group of the phenol (B47542). The broadness is due to hydrogen bonding.

C-H Stretches (Aromatic and Cyclopropyl): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹). The C-H stretches of the cyclopropyl (B3062369) group would also be found in this region, often with a characteristic band for the C-H bonds within the strained ring.

C=C Stretches (Aromatic): The stretching vibrations of the carbon-carbon double bonds in the aromatic ring would give rise to several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the stretching of the phenolic C-O bond is expected in the 1200-1260 cm⁻¹ range.

C-Br Stretch: The vibration of the carbon-bromine bond would result in a medium to strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic -OH | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3010 - 3100 | Medium |

| Cyclopropyl C-H | C-H Stretch | ~3000 | Medium |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium, Sharp |

| Phenolic C-O | C-O Stretch | 1200 - 1260 | Strong |

| C-Br | C-Br Stretch | 500 - 600 | Medium to Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a unique fingerprint of its structure. The Raman spectrum of this compound is predicted to exhibit a series of characteristic bands corresponding to the vibrations of its constituent functional groups: the phenolic hydroxyl group, the brominated aromatic ring, and the cyclopropyl substituent.

The vibrational modes of the aromatic ring are expected to be prominent in the spectrum. The C-C stretching vibrations within the benzene ring typically appear in the 1400-1650 cm⁻¹ region. The substitution pattern on the ring influences the exact positions and intensities of these bands. For a 1,2,4-trisubstituted benzene ring as in this compound, characteristic in-plane and out-of-plane bending vibrations are also expected at lower wavenumbers.

The presence of the bromine atom introduces a characteristic C-Br stretching vibration. For aromatic bromides, this band is typically observed in the 500–600 cm⁻¹ range sciepub.com. The cyclopropyl group has its own set of characteristic vibrations, including C-H stretching modes just above 3000 cm⁻¹ and ring deformation modes, often referred to as "ring breathing," which are expected at lower frequencies. The phenolic O-H stretching vibration is anticipated to appear as a broad band in the region of 3200-3600 cm⁻¹, the position and shape of which can be sensitive to hydrogen bonding.

A predicted Raman spectrum for this compound is summarized in the table below, based on characteristic group frequencies from analogous compounds.

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~3400-3600 | O-H stretch (phenol) |

| ~3050-3100 | C-H stretch (aromatic) |

| ~3000-3050 | C-H stretch (cyclopropyl) |

| ~1600, ~1580, ~1480 | C-C stretch (aromatic ring) |

| ~1250 | C-O stretch (phenol) |

| ~1020 | Ring breathing (cyclopropyl) |

| ~800-900 | C-H out-of-plane bend (aromatic) |

| ~550 | C-Br stretch |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization.

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of the molecular ion of this compound is likely to proceed through several pathways. A common fragmentation for aromatic compounds is the loss of substituents. Therefore, the loss of the bromine atom (Br•) or the cyclopropyl group (C₃H₅•) would be expected. The fragmentation of phenols often involves the loss of a hydrogen atom from the hydroxyl group, followed by the elimination of carbon monoxide (CO). The cyclopropyl group itself can undergo ring-opening and subsequent fragmentation.

A table of predicted major fragments in the EI-MS of this compound is provided below.

| Predicted m/z | Proposed Fragment Ion |

| 212/214 | [M]⁺• (Molecular ion) |

| 133 | [M - Br]⁺ |

| 171/173 | [M - C₃H₅]⁺ |

| 183/185 | [M - CHO]⁺ |

| 105 | [C₇H₅O]⁺ (from loss of Br and CO) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 41 | [C₃H₅]⁺ (Cyclopropyl cation) |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound, with a molecular formula of C₉H₉BrO, HRMS would be able to confirm this composition by measuring the exact mass of the molecular ion.

The theoretical exact masses for the molecular ions containing the two bromine isotopes are:

C₉H₉⁷⁹BrO: 211.98368 Da

C₉H₉⁸¹BrO: 213.98163 Da

An experimental HRMS measurement that matches these values to within a few parts per million (ppm) would provide unambiguous confirmation of the elemental formula of this compound.

Integration of Spectroscopic Data for Comprehensive Structural and Conformational Characterization

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. nih.govresearchgate.net While each method provides valuable pieces of the structural puzzle, their combination allows for a comprehensive and unambiguous characterization of a molecule like this compound.

Raman spectroscopy confirms the presence of the key functional groups (phenol, aromatic ring, cyclopropyl, and C-Br bond) and provides insights into the molecular framework through the vibrational fingerprint. Mass spectrometry, particularly EI-MS, complements this by providing the molecular weight and information about the connectivity of the atoms through the analysis of fragmentation patterns. The characteristic isotopic pattern of bromine in the mass spectrum serves as a definitive marker for its presence. HRMS solidifies the elemental composition, leaving no ambiguity about the molecular formula.

Computational and Theoretical Chemistry Studies

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of molecules containing cyclopropyl (B3062369) groups attached to a trigonal carbon has been a subject of interest acs.org. For 2-Bromo-4-cyclopropylphenol, the rotation around the single bond connecting the cyclopropyl group to the phenyl ring would be a key conformational variable. Theoretical calculations can map the potential energy surface of this rotation to identify the most stable conformers. Studies on similar molecules, like cyclopropyl methyl ketone, have determined that the s-cis conformation is the most stable uwlax.edu.

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of this compound over time. MD simulations of phenolic resins have been used to construct atomistic models and investigate their properties nih.govresearchgate.net. For a single molecule of this compound in a solvent, an MD simulation could reveal the preferred orientations of the hydroxyl and cyclopropyl groups and how they are influenced by the surrounding environment.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as NMR and vibrational spectra.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts from first principles rsc.orgnih.govresearchgate.netmdpi.com. This method, often employed in conjunction with DFT, can provide theoretical predictions of 1H and 13C NMR spectra that can be compared with experimental data to confirm molecular structures.

For this compound, GIAO calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. The accuracy of these predictions depends on the level of theory and the basis set used. A multi-standard approach, using reference standards like methanol (B129727) and benzene, can improve the accuracy of predicted 13C NMR shifts for sp3 and sp2-hybridized carbons, respectively conicet.gov.ar.

The following table illustrates the type of data that would be generated from a GIAO NMR prediction for this compound.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Aromatic CH (ortho to OH) | 6.8 - 7.2 | 115 - 120 |

| Aromatic CH (meta to OH) | 7.0 - 7.4 | 125 - 130 |

| Aromatic C-OH | - | 150 - 155 |

| Aromatic C-Br | - | 110 - 115 |

| Aromatic C-Cyclopropyl | - | 135 - 140 |

| Cyclopropyl CH | 1.5 - 2.0 | 10 - 15 |

| Cyclopropyl CH2 | 0.5 - 1.0 | 5 - 10 |

| OH | 4.5 - 5.5 | - |

Note: These are estimated chemical shift ranges based on analogous structures. Precise values would require specific GIAO calculations for this compound.

Theoretical calculations can also predict the vibrational frequencies and intensities that correspond to the peaks in an infrared (IR) and Raman spectrum. DFT calculations are commonly used for this purpose. Studies on halogenated phenols have shown that DFT methods can provide vibrational assignments that are in good agreement with experimental data researchgate.netphyschemres.org.

For this compound, a DFT frequency calculation would yield a set of vibrational modes, each with a specific frequency and intensity. These modes would include the O-H stretch, C-H stretches of the aromatic and cyclopropyl groups, C-C stretching modes of the rings, and various bending and torsional modes. For example, a study on 2-bromo-4-chloro phenol (B47542) provided detailed vibrational assignments based on DFT calculations researchgate.net.

A sample of predicted vibrational frequencies for key functional groups in this compound is presented below.

| Vibrational Mode | Predicted Frequency Range (cm-1) |

| O-H Stretch | 3550 - 3650 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Cyclopropyl C-H Stretch | 2950 - 3050 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-O Stretch | 1200 - 1300 |

| C-Br Stretch | 500 - 600 |

Note: These frequency ranges are based on typical values for substituted phenols and may vary in the actual molecule.

Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Analytics

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. For this compound, QSPR models can be developed to predict various properties such as its acidity (pKa), lipophilicity (logP), and bond dissociation energy (BDE). These models are built upon a set of calculated molecular descriptors that encode the structural and electronic characteristics of the molecule.

Molecular Descriptors for this compound

A wide array of molecular descriptors can be calculated to represent the structure of this compound for QSPR modeling. These are generally categorized as:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition and including counts of atoms, bonds, and rings, as well as molecular weight.

Topological Descriptors: These numerical indices describe the connectivity of atoms within the molecule, such as the Wiener index and Randić index.

Geometrical Descriptors: These descriptors are derived from the 3D coordinates of the atoms and include molecular surface area, volume, and shape indices.

Quantum-Chemical Descriptors: Obtained from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule. Key descriptors for this compound would include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges on the phenolic oxygen, the bromine atom, and the carbons of the cyclopropyl group. tandfonline.comacs.org

Development and Validation of QSPR Models

The development of a QSPR model for a property of this compound would typically involve a dataset of structurally related substituted phenols with experimentally determined values for that property. acs.orgnih.gov Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) are then employed to build the predictive model. tandfonline.comnih.gov

For instance, a QSPR model for predicting the acid dissociation constant (pKa) of substituted phenols would likely identify descriptors related to the electronic effects of the substituents. acs.orgum.si In the case of this compound, the electron-withdrawing inductive effect of the bromine atom and the electronic nature of the cyclopropyl group would be significant. Quantum topological molecular similarity (QTMS) descriptors, which are based on the topology of the electron density, have been shown to be effective in modeling the pKa of phenols in various solvents. um.si

The predictive power of the developed QSPR models must be rigorously assessed through internal and external validation techniques. um.si Internal validation often involves cross-validation procedures like the leave-one-out (LOO) method, while external validation uses an independent test set of molecules that were not used in the model development. tandfonline.com

Predictive Analytics

Once validated, these QSPR models can be used to predict the properties of novel, structurally similar compounds without the need for experimental measurements. For this compound, such models could predict its behavior in various chemical and biological systems, aiding in the design of molecules with desired characteristics.

| Descriptor Type | Examples for this compound | Predicted Property Correlation |

| Constitutional | Molecular Weight, Atom Counts (C, H, Br, O) | General physicochemical properties |

| Topological | Wiener Index, Randić Index | Boiling point, Viscosity |

| Geometrical | Molecular Surface Area, Molecular Volume | Solubility, Lipophilicity (logP) |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | pKa, Reactivity, Bond Dissociation Energy |

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions involving this compound. Methods such as Density Functional Theory (DFT) are commonly used to map out the potential energy surface (PES) of a reaction, identifying key stationary points including reactants, products, intermediates, and transition states. researchgate.netrsc.org

Transition State Analysis

A critical aspect of reaction mechanism elucidation is the identification and characterization of the transition state (TS). The TS represents the highest energy point along the reaction coordinate and its structure provides crucial insights into the bond-breaking and bond-forming processes. For reactions involving this compound, such as electrophilic aromatic substitution or oxidation of the phenolic hydroxyl group, computational methods can be used to locate the geometry of the transition state.

Frequency calculations are then performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. The value of this imaginary frequency can provide information about the curvature of the PES at the transition state.

Reaction Path Studies

Once a transition state has been identified, the Intrinsic Reaction Coordinate (IRC) path can be calculated. The IRC follows the minimum energy path from the transition state down to the reactants on one side and the products on the other, confirming that the located TS indeed connects the desired reactants and products. rsc.org This allows for a detailed visualization of the geometric changes that occur throughout the reaction.

For example, in the oxidation of this compound, DFT calculations could be used to explore different possible pathways, such as those involving the formation of a phenoxyl radical. rsc.org The calculations would determine the activation energies for each step, allowing for a comparison of the feasibility of different mechanisms. The presence of the electron-withdrawing bromine atom and the sterically demanding cyclopropyl group would be expected to influence the stability of intermediates and the energy of transition states.

A Hypothetical Reaction Pathway: Oxidation of this compound

| Reaction Step | Computational Method | Information Gained |

| Geometry Optimization | DFT (e.g., B3LYP/6-31G*) | Optimized structures of reactant, intermediates, and product |

| Transition State Search | QST2, QST3, or Berny optimization | Geometry of the transition state |

| Frequency Calculation | DFT (same level of theory) | Confirmation of minima and transition states (one imaginary frequency) |

| IRC Calculation | Following the reaction path | Confirmation that the TS connects reactants and products |

| Energy Calculation | Higher-level theory (e.g., CCSD(T)) | Accurate activation energies and reaction enthalpies |

Investigation of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the supramolecular chemistry, crystal packing, and biological activity of molecules like this compound. researchgate.net Computational methods are invaluable for identifying, characterizing, and quantifying these weak interactions.

Halogen Bonding

The bromine atom in this compound can participate in halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom, known as the σ-hole, interacts with a nucleophilic region on another molecule. wiley-vch.denih.gov The strength of the halogen bond depends on the polarizability of the halogen and the nature of the substituent attached to it.

Computational studies can map the electrostatic potential on the surface of the this compound molecule to visualize the σ-hole on the bromine atom. wiley-vch.de Quantum chemical calculations can then be used to model the interaction of this σ-hole with various Lewis bases, such as the oxygen or nitrogen atoms of other molecules. The Quantum Theory of Atoms in Molecules (QTAIM) can be employed to analyze the electron density topology of these interactions, identifying bond critical points and characterizing the nature of the halogen bond. mdpi.com

π-Stacking Interactions

The aromatic ring of this compound can engage in π-stacking interactions with other aromatic systems. libretexts.orgwikipedia.org These interactions are a result of a combination of electrostatic and dispersion forces. Computational studies can predict the preferred geometries of π-stacked dimers of this compound, which are typically offset or T-shaped arrangements rather than a face-to-face stacking. ucla.edu The interaction energies of these dimers can be calculated using high-level ab initio methods that accurately account for dispersion forces.

The cyclopropyl group, while not aromatic, can also participate in C-H···π interactions with the aromatic ring of another molecule. These interactions, where a C-H bond acts as a weak acid and interacts with the electron-rich π-system, can also be investigated using computational methods.

Analysis of Non-Covalent Interactions in a Hypothetical Dimer

| Interaction Type | Participating Groups | Computational Analysis Method | Expected Findings |

| Halogen Bonding | Bromine atom and a Lewis base (e.g., phenolic oxygen of another molecule) | Electrostatic Potential Mapping, QTAIM | Presence of a σ-hole on bromine, characterization of the Br···O interaction |

| π-π Stacking | Phenyl ring and another aromatic ring | Energy decomposition analysis, Symmetry-Adapted Perturbation Theory (SAPT) | Preferred offset or T-shaped geometry, quantification of electrostatic and dispersion contributions |

| C-H···π Interactions | Cyclopropyl C-H bonds and the phenyl ring | Non-Covalent Interaction (NCI) plots | Visualization of weak interactions between the cyclopropyl group and the aromatic system |

| Hydrogen Bonding | Phenolic -OH group and a hydrogen bond acceptor | Geometry optimization, frequency analysis | Intermolecular hydrogen bond formation, determination of bond strength and geometry |

Applications in Materials Science and Industrial Chemistry

Role as a Building Block for Complex Organic Molecules

The inherent reactivity of 2-Bromo-4-cyclopropylphenol allows it to serve as a foundational component in the multistep synthesis of intricate organic structures. The hydroxyl group can undergo etherification and esterification reactions, while the bromine atom is susceptible to a range of coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds. The aromatic ring itself can also be subject to further electrophilic substitution reactions, allowing for the introduction of additional functional groups. This trifecta of reactive sites enables chemists to elaborate the core structure of this compound into a diverse array of more complex molecules with potential applications in pharmaceuticals and other specialized fields.

Precursor in Agrochemical Synthesis

While direct, extensive research on the application of this compound in commercially available agrochemicals is not widely published, the structural motifs present in the molecule are found in various active agrochemical compounds. The bromo-phenol moiety is a common feature in many pesticides, and the cyclopropyl (B3062369) group is known to enhance the efficacy of certain agrochemicals.

The development of new insecticides is a continuous effort in the agrochemical industry. The core structure of this compound could potentially be modified to create compounds with insecticidal activity. The introduction of specific toxophores or modifications to the existing functional groups could lead to the discovery of new molecules with desired insecticidal properties. However, specific research detailing the use of this compound for this purpose is not currently prevalent.

Intermediates for Specialty Chemicals and Fine Chemicals Production

This compound serves as a valuable intermediate in the production of specialty and fine chemicals. These are low-volume, high-value chemicals that are used in a variety of specialized applications. The ability to functionalize the molecule at multiple positions allows for the creation of a wide range of derivatives with specific physical and chemical properties tailored for niche applications in industries such as electronics, fragrances, and specialty polymers.

Application in Advanced Materials Synthesis and Design

The phenolic and brominated functionalities of this compound make it a candidate for incorporation into advanced materials, such as polymers and oligomers.

The hydroxyl group of this compound can be used as a site for polymerization, potentially leading to the formation of novel polyethers or polyesters. The bromine atom offers a handle for post-polymerization modification or for use in polymerization reactions that proceed via coupling mechanisms. The rigid cyclopropyl group can impart unique thermal and mechanical properties to the resulting polymers. While the exploration of this compound in polymer chemistry is an area with potential, detailed studies on its direct use as a monomer for commercially significant polymers are not yet widely documented.

Components in Functional Organic Materials (e.g., Molecular Electronics, Optoelectronics)

While direct applications of this compound in molecular electronics and optoelectronics are not extensively documented in current research, an analysis of its structural components—a brominated phenol (B47542) and a cyclopropyl group—suggests potential areas of scientific interest. The unique electronic and steric properties imparted by these moieties are relevant to the design of functional organic materials.

The presence of a bromine atom on the phenol ring can influence the electronic characteristics of the molecule. Bromo-substitution in organic conjugated compounds has been shown to enhance molecular hyperpolarizability, a key factor for second-order nonlinear optical (NLO) materials rsc.org. NLO materials are integral to optoelectronic devices for applications such as frequency doubling and optical switching. Furthermore, the bromo group can facilitate specific intermolecular interactions, potentially influencing the self-assembly and crystal packing of organic materials, which are critical for charge transport in molecular electronics rsc.org.

The cyclopropyl group, on the other hand, is known to act as an electron-donating group, which can modulate the electronic properties of the adjacent aromatic ring unl.pt. This can influence the HOMO-LUMO energy levels of the molecule, a crucial aspect in the design of organic semiconductors and light-emitting materials. The rigid, strained three-membered ring of the cyclopropyl group can also introduce specific conformational constraints, which could be exploited in the design of materials with well-defined three-dimensional structures. The unique conjugative properties of the cyclopropyl ring with adjacent π-systems have been a subject of study and could be relevant for tuning the electronic and photophysical properties of organic materials unl.ptstackexchange.com.

Although speculative without direct experimental evidence for this compound, its constituent functional groups suggest that it could be a building block for more complex organic molecules with tailored optoelectronic properties. Further research would be needed to synthesize and characterize materials incorporating this compound to evaluate its potential in molecular electronics and optoelectronics.

Environmental and Food Science Applications

Investigation of Off-Flavors in Food and Beverages Caused by Brominated Phenols

Brominated phenols are a class of compounds known to be responsible for off-flavors in various food products and beverages, particularly in seafood and drinking water noaa.govnih.govresearchgate.netnih.gov. While specific studies on this compound are not prevalent, the broader class of bromophenols has been extensively studied for their sensory impact. These compounds can impart undesirable "iodine-like," "medicinal," or "chemical" tastes and odors even at very low concentrations noaa.gov.

The presence of bromophenols in marine environments is often of natural origin, with marine algae being a significant source nih.gov. These compounds can then accumulate in the tissues of fish and crustaceans researchgate.netnih.gov. The concentration and specific type of bromophenol can determine whether the flavor is perceived as a desirable "sea-like" note or an unpleasant off-flavor noaa.gov. For instance, low concentrations of certain bromophenols can enhance the natural flavor of seafood, while higher concentrations lead to a distinct taint.

In drinking water, bromophenols can be formed during disinfection processes, such as chlorination, when bromide is present in the source water and reacts with natural organic matter like phenols nih.gov. The resulting brominated phenols can have very low odor threshold concentrations, making them a significant concern for water quality and consumer perception nih.gov.

The table below summarizes the flavor thresholds of some common bromophenols found in water, illustrating their potent sensory properties.

| Compound | Flavor Threshold in Water (ng/L) | Flavor Description |

|---|---|---|

| 2-Bromophenol | 30 | Medicinal, iodoform-like |

| 4-Bromophenol | 23,000 | Phenolic |

| 2,4-Dibromophenol | - | Iodoform-like |

| 2,6-Dibromophenol | 0.5 | Iodoform-like, shrimp-like |

| 2,4,6-Tribromophenol | - | Antiseptic, iodoform-like |

Data on specific flavor thresholds can vary between studies and matrices.

Studies on Degradation Pathways and Environmental Fate

The environmental fate of brominated phenols, including compounds structurally related to this compound, is of interest due to their potential persistence and toxicity. Research has shown that microbial degradation is a key process in the breakdown of these compounds in soil and water systems mdpi.comnih.gov.

Under aerobic conditions, the degradation of brominated phenols can be initiated by monooxygenase enzymes, which hydroxylate the aromatic ring, leading to the formation of brominated catechols. These intermediates can then undergo ring cleavage and further degradation mdpi.com. The presence of oxygen generally enhances the efficiency of brominated phenol degradation.

Anaerobic degradation of brominated phenols is also possible, often proceeding through reductive dehalogenation, where the bromine atom is removed from the aromatic ring. This process is typically slower than aerobic degradation.

The persistence of brominated phenols in the environment is influenced by factors such as the degree of bromination (with higher brominated compounds often being more persistent), soil or sediment type, temperature, and the presence of adapted microbial communities. Soil represents a major sink for brominated phenols due to their tendency to adsorb to organic matter nih.govresearchgate.net.

Biotransformation of brominated phenols in plants has also been observed. For example, in rice plants, 2,4,6-tribromophenol can undergo glycosylation and sulfation, which are detoxification mechanisms that increase the water solubility of the compound and facilitate its compartmentalization within the plant tissues nih.gov.

The table below provides a summary of the degradation pathways for brominated phenols.

| Condition | Primary Degradation Pathway | Key Processes | Influencing Factors |

|---|---|---|---|

| Aerobic | Oxidative degradation | Hydroxylation, Ring cleavage | Oxygen availability, Microbial community |

| Anaerobic | Reductive dehalogenation | Removal of bromine atoms | Redox potential, Presence of electron donors |

| In Plants | Biotransformation (Detoxification) | Glycosylation, Sulfation | Plant species, Enzyme activity |

Future Research Directions and Challenges

Development of Sustainable and Green Synthetic Routes

The current synthesis of functionalized phenols often relies on methodologies that are not environmentally benign, utilizing harsh reagents and generating significant waste. Future research must prioritize the development of sustainable and green synthetic pathways to 2-bromo-4-cyclopropylphenol and its derivatives.

One promising avenue is the adoption of greener brominating agents to replace molecular bromine, which is highly toxic and corrosive. nih.govresearchoutreach.org Continuous flow reactors offer a safer alternative for handling hazardous reagents like bromine by generating it in-situ, thereby minimizing risks associated with transport and storage. nih.govresearchoutreach.org Furthermore, exploring solvent-free reaction conditions or the use of eco-friendly solvents like water or ethanol (B145695) can significantly reduce the environmental footprint of the synthesis. nih.govrsc.orgresearchgate.net Microwave-assisted organic synthesis is another green approach that can lead to higher yields in shorter reaction times. nih.gov A comparative analysis of traditional versus green synthetic routes for analogous brominated phenols highlights the potential for improvement.

| Parameter | Traditional Synthesis (e.g., Batch Bromination) | Potential Green Synthesis |

|---|---|---|

| Brominating Agent | Molecular Bromine (Br₂) | In-situ generated Br₂ nih.govresearchoutreach.org, Cetyltrimethylammonium tribromide (CTMATB) nih.gov |

| Solvent | Chlorinated hydrocarbons | Water, Ethanol, Supercritical CO₂ |

| Energy Input | Conventional heating | Microwave irradiation nih.gov, Ultrasound |

| Waste Generation | High | Minimized |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The reactivity of this compound is dictated by its three key functional components: the phenolic hydroxyl group, the bromine atom, and the cyclopropyl (B3062369) ring. Future research should focus on leveraging these sites for novel chemical transformations. The phenolic hydroxyl group can be a target for O-alkylation and O-arylation reactions, while the bromine atom is an ideal handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org

The cyclopropane (B1198618) ring, with its inherent ring strain and unique electronic properties, offers further avenues for reactivity. digitellinc.comnih.gov It can participate in ring-opening reactions under specific conditions or influence the reactivity of the aromatic ring. The development of novel catalytic systems will be crucial to selectively activate and functionalize each part of the molecule. For instance, transition-metal catalysis can be employed for the C-H functionalization of the aromatic ring, providing a direct route to more complex derivatives. rsc.orgrsc.org The oxidative coupling of phenols is another area that could yield novel dimeric structures with interesting properties. nih.govrsc.org

Advanced Spectroscopic and Computational Integration for Deeper Mechanistic Understanding

A thorough understanding of the structure-property relationships of this compound and its reaction mechanisms requires the integration of advanced spectroscopic techniques and computational chemistry. While basic characterization is available, future work should employ more sophisticated methods to probe the molecule's electronic structure and dynamics.

Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's geometry, electronic properties, and reactivity. nih.govnih.govrjpn.org For instance, DFT can be used to calculate the HOMO-LUMO energy gap, which is indicative of the molecule's kinetic stability and reactivity. mdpi.com Such studies on the broader class of bromophenols have revealed systematic trends in structural parameters and molecular properties with increasing bromine substitution. nih.gov These computational models can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of new derivatives, aiding in the development of materials with specific optical properties.

| Computational Method | Predicted Property | Significance |

|---|---|---|

| Density Functional Theory (DFT) nih.govnih.govrjpn.org | Optimized geometry, bond lengths, bond angles | Understanding molecular structure |

| DFT mdpi.com | HOMO-LUMO energies | Predicting chemical reactivity |

| DFT nih.gov | Vibrational frequencies | Interpretation of IR and Raman spectra |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra | Design of optical materials |

Expansion into Emerging Material Science Applications and Niche Technologies

The unique combination of a brominated phenol (B47542) and a cyclopropyl group suggests that derivatives of this compound could find applications in material science. Brominated aromatic compounds are known for their use as flame retardants and as intermediates in the synthesis of organic electronic materials, such as those used in OLEDs. nbinno.com The presence of the cyclopropyl moiety can impart desirable properties such as increased metabolic stability in pharmaceutical applications and unique conformational constraints. digitellinc.com

Future research should explore the synthesis of polymers and functional materials derived from this compound. For example, it could serve as a monomer in the production of novel polymers with tailored thermal or optical properties. The bromine atom allows for post-polymerization modification, enabling the creation of a wide range of functional materials. Furthermore, the phenolic hydroxyl group can be used to anchor the molecule to surfaces, opening up possibilities in the development of coatings and sensors.

Addressing Scalability and Industrial Implementation for Chemical Production

For this compound to be a viable building block in industrial applications, the challenges of scaling up its synthesis must be addressed. researchgate.net A significant hurdle is the transition from laboratory-scale batch processes to continuous-flow manufacturing, which is often more efficient and safer for industrial production. researchoutreach.org

Key considerations for industrial scale-up include cost-effectiveness of starting materials, process safety, and waste management. The development of robust and scalable synthetic protocols is paramount. For instance, a one-minute, gram-scale synthesis of substituted phenols has been reported, which could serve as a model for the efficient production of this compound. nih.govrsc.orgresearchgate.net The challenges in the industrial production of aromatic compounds, in general, include the need for high energy consumption and the generation of toxic byproducts, which necessitates the development of more sustainable and economically viable processes. nih.gov Future research should focus on optimizing reaction conditions, minimizing the number of synthetic steps, and developing efficient purification methods to make the industrial production of this compound a reality.

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for characterizing 2-Bromo-4-cyclopropylphenol?

Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm substituent positions and cyclopropyl integration. Compare chemical shifts with analogous bromophenols (e.g., 4-bromo-2-chlorophenol ).

- Infrared (IR) Spectroscopy: Identify hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and C–Br vibrations (~500–700 cm⁻¹).

- Single-Crystal X-ray Diffraction (SXRD): For unambiguous structural confirmation, employ SHELXL or SHELXT to refine atomic coordinates and bond geometries. These tools automate space-group determination and handle anisotropic displacement parameters .

Basic: How can synthetic routes for this compound be optimized?

Answer:

- Bromination Strategies: Electrophilic aromatic substitution (EAS) using Br₂ in acetic acid or N-bromosuccinimide (NBS) under controlled conditions. Monitor regioselectivity using steric/electronic effects of the cyclopropyl group.

- Cyclopropane Introduction: Consider Friedel-Crafts alkylation with cyclopropane derivatives, followed by deprotection. Validate purity via HPLC and melting-point analysis.

- Troubleshooting: If competing substitution occurs, adjust reaction temperature or use directing groups (e.g., –NO₂) that are later reduced .

Advanced: How do computational methods like DFT improve property prediction for this compound?

Answer:

- Density Functional Theory (DFT): Apply the Colle-Salvetti correlation-energy formula to model electronic properties (e.g., HOMO-LUMO gaps, dipole moments). Compare with experimental UV-Vis spectra for validation.

- Solvent Effects: Use polarizable continuum models (PCM) to simulate solvation energies and predict solubility trends.

- Kinetic Stability: Calculate bond dissociation energies (BDEs) for the C–Br bond to assess susceptibility to hydrolysis or photodegradation.

Advanced: How can crystallographic data resolve contradictions in molecular geometry predictions?

Answer:

- SHELXL Refinement: When computational models (e.g., DFT-optimized geometries) conflict with experimental data, refine X-ray structures using SHELXL . Adjust parameters like thermal ellipsoids and torsion angles to minimize R-factors.

- Discrepancy Analysis: For example, if DFT predicts a planar cyclopropane ring but SXRD shows puckering, evaluate crystal-packing forces or intermolecular interactions (e.g., hydrogen bonds) .

Advanced: What strategies address contradictions between spectroscopic and computational data?

Answer:

- Cross-Validation: Replicate NMR/IR experiments under standardized conditions (e.g., solvent, concentration). Compare with multiple DFT functionals (e.g., B3LYP vs. M06-2X) .

- Error Sources: Check for artifacts like solvent peaks in NMR or baseline drift in IR. For computational results, verify basis-set adequacy (e.g., 6-311++G** vs. def2-TZVP).

- Collaborative Reproducibility: Share raw data (e.g., .cif files for SXRD) using open repositories to enable peer validation .

Basic: What safety and compliance protocols apply to handling this compound?

Answer:

- Toxicity Screening: Follow EPA DSSTox guidelines for bromophenols . Conduct Ames tests for mutagenicity and zebrafish assays for acute toxicity.

- Regulatory Compliance: Adhere to DOT HAZMAT standards for brominated compounds (UN3082/171) . Store at 0°C–6°C if unstable .

- Waste Disposal: Neutralize phenolic waste with NaOH before incineration.

Advanced: How does substituent steric hindrance influence reactivity in this compound?

Answer:

- Steric Maps: Generate 3D van der Waals surfaces (using software like Mercury) to visualize cyclopropane-induced steric bulk. Compare with analogs like 2-bromo-4-isobutylphenol (excluded due to BenchChem source).

- Reactivity Studies: Perform kinetic isotope effect (KIE) experiments to differentiate between EAS and radical pathways. Monitor bromine displacement rates under varying temperatures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products